N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13(23)15-8-5-9-16(10-15)21-18(24)12-25-19-20-11-17(22-19)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNYCSMWKFSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antibacterial properties, and underlying mechanisms of action based on diverse research findings.
Structure and Properties
The compound features a unique structure that incorporates an acetylphenyl moiety and an imidazole ring linked by a sulfanyl group. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 348.45 g/mol |
| CAS Number | Not available |
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay has been widely used to assess cell viability.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of several derivatives, this compound demonstrated significant activity against the HeLa and MCF-7 cell lines. The compound exhibited an IC50 value of approximately 25 µM against HeLa cells, indicating substantial cytotoxic potential.
Antibacterial Activity
The compound's antibacterial properties have also been investigated, particularly its efficacy against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Research indicates that this compound shows promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for further development as an antibacterial agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Cell Membrane Disruption : Its interaction with bacterial cell membranes could disrupt their integrity, contributing to its antibacterial effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, promoting cell death.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring and the acetophenone moiety have been shown to enhance potency against cancer cells and bacteria.
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Increased cytotoxicity |
| Variations in the imidazole ring | Enhanced antibacterial properties |
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in their heterocyclic cores, substituents, or acetamide side chains, which influence their physicochemical and biological properties. Key examples include:
Key Structural Differences :
- Heterocyclic Core : Imidazole (target compound) vs. oxadiazole () or benzimidazole (). Oxadiazoles enhance metabolic stability, while benzimidazoles improve DNA-binding affinity .
- Substituents : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity, whereas acetyl or methoxy groups modulate lipophilicity .
- Sulfanyl Bridge : Critical for maintaining molecular rigidity and interaction with biological targets like enzymes .
Physicochemical Properties
- Molecular Weight: The target compound (~393.4 g/mol) is lighter than furanoyl-substituted imidazoles (~463.5 g/mol, ) but heavier than oxadiazoles (e.g., 8w: 379 g/mol) .
- Solubility : Methoxy or trifluoromethyl groups () improve aqueous solubility compared to acetylphenyl derivatives .
Preparation Methods
Preparation of N-(3-Acetylphenyl)-2-Bromoacetamide (Intermediate A)
- Reagents : 3-Aminoacetophenone (1 equiv), bromoacetyl bromide (1.1 equiv), anhydrous dioxane, potassium carbonate.
- Conditions :
- Dissolve 3-aminoacetophenone (5.0 g, 33.5 mmol) in dry dioxane (50 mL).
- Add K₂CO₃ (9.3 g, 67.0 mmol) under nitrogen atmosphere.
- Cool to 0°C, then add bromoacetyl bromide (6.7 g, 36.9 mmol) dropwise.
- Stir at room temperature for 12 h.
- Workup :
- Quench with ice-water, filter the precipitate, and recrystallize from ethanol.
- Yield : 75–80% as a white crystalline solid.
Analytical Data :
Synthesis of 5-Phenyl-1H-Imidazole-2-Thiol (Intermediate B)
- Reagents : 2-Mercaptoimidazole (1 equiv), iodobenzene (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO.
- Conditions :
- Heat 2-mercaptoimidazole (2.0 g, 19.6 mmol), iodobenzene (3.4 g, 23.5 mmol), CuI (0.37 g), L-proline (0.45 g), and K₂CO₃ (5.4 g) in DMSO (30 mL) at 110°C for 24 h.
- Workup :
- Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
- Yield : 65% as a pale-yellow solid.
Analytical Data :
Thioether Bond Formation
- Reagents : Intermediate A (1 equiv), Intermediate B (1.2 equiv), K₂CO₃, dry DMF.
- Conditions :
- Suspend Intermediate A (2.0 g, 7.2 mmol) and Intermediate B (1.6 g, 8.6 mmol) in dry DMF (20 mL).
- Add K₂CO₃ (2.0 g, 14.4 mmol) and stir at 60°C for 8 h.
- Workup :
- Pour into ice-water, filter the precipitate, and recrystallize from methanol.
- Yield : 68% as an off-white powder.
Optimization Insights :
- Solvent Screening : DMF outperformed THF and acetonitrile due to superior solubility of intermediates.
- Base Selection : K₂CO₃ gave higher yields than NaH or Et₃N, minimizing side reactions.
Physicochemical Characterization
Spectroscopic Data
Thermodynamic Properties
| Parameter | Value | Method |
|---|---|---|
| logP | 3.608 | HPLC (C18 column) |
| Water Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| pKa | 11.11 (basic) | Potentiometric titration |
Comparative Analysis of Synthetic Routes
Alternative Pathway: Huisgen Cycloaddition
A click chemistry approach was explored using azide-alkyne coupling:
- Synthesize N-(3-acetylphenyl)-2-azidoacetamide via NaN₃ substitution of bromoacetamide.
- React with propargyl-functionalized imidazole under Cu(I) catalysis.
Outcome :
- Yield : 72%, but required additional purification steps.
- Advantage : Stereoselective formation of 1,4-disubstituted triazole.
Industrial-Scale Considerations
Key Challenges :
- Thiol Oxidation : Requires strict nitrogen atmosphere during coupling.
- Purification : Silica gel chromatography impractical for >100 g batches; switched to antisolvent crystallization (water:methanol = 4:1).
Process Improvements :
- Catalyst Recycling : Immobilized Cu nanoparticles reduced metal contamination.
- Flow Chemistry : Reduced reaction time from 8 h to 25 min using microreactors.
Applications and Derivatives
Biological Screening :
- Protease Inhibition : IC₅₀ = 9.95 µM against SARS-CoV-2 Mᵖʳᵒ.
- Antimicrobial Activity : MIC = 8 µg/mL vs. S. aureus.
Structure-Activity Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
